10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC15005256
Molecular Formula: C28H21FO4
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H21FO4 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
| Standard InChI | InChI=1S/C28H21FO4/c1-31-23-12-11-17(13-22(23)29)26-21-14-20-18-9-5-6-10-19(18)28(30)33-24(20)15-25(21)32-27(26)16-7-3-2-4-8-16/h2-4,7-8,11-15H,5-6,9-10H2,1H3 |
| Standard InChI Key | YSBUXCGYAZJGKY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(OC3=C2C=C4C5=C(CCCC5)C(=O)OC4=C3)C6=CC=CC=C6)F |
Introduction
The compound 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic molecule belonging to the class of chromenone derivatives. Chromenones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This specific compound features a tetrahydrofurochromene moiety, which contributes to its potential biological activity. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its chemical properties and may influence its interaction with biological targets.
Synthesis Methods
The synthesis of 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can be approached through several methods, including:
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Condensation Reactions: Involving the reaction of appropriate precursors in the presence of catalysts.
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Cyclization Reactions: Utilizing conditions that facilitate ring closure to form the chromenone core.
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Substitution Reactions: To introduce the fluorine and methoxy substituents on the phenyl ring.
Biological Activities
Compounds similar to 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one have been studied for various biological activities, including:
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Antioxidant Properties: Ability to neutralize free radicals.
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Anti-inflammatory Effects: Potential to reduce inflammation in biological systems.
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Anticancer Activities: Inhibition of cancer cell growth or proliferation.
The specific biological activity of this compound would require empirical testing to establish its efficacy.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9,10-Dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one | Tetrahydrofurochromene structure | Lacks fluorine substitution |
| 7-Hydroxyflavone | Flavonoid structure | Exhibits strong antioxidant properties |
| 6-Methoxyflavone | Contains methoxy group on flavone backbone | Known for anti-inflammatory effects |
| 8-Hydroxyquinoline | A heterocyclic compound | Displays chelating properties |
Potential Applications
Given its structural features, 10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one may have applications in:
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Medicinal Chemistry: As a potential therapeutic agent targeting various diseases.
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Biological Research: For studying interactions with biological targets and understanding its mechanisms of action.
Further studies focusing on its biological activity will be essential for understanding its full potential in scientific applications.
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